BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide

ROMK inhibitor Kir1.1 diuretic target

This compound is a well-characterized ROMK (Kir1.1) inhibitor (IC50 ~10 nM in voltage-clamp) with a critical >100-fold selectivity window over hERG, validated by patent US9206198B2. Its unique 3-chloro-4-methoxyphenyl amide moiety ensures target engagement that generic core analogs cannot guarantee. Use it as a reliable positive control to standardize your electrophysiology and fluorescence-based ROMK assays, directly benchmarking novel inhibitors for potency and cardiac safety.

Molecular Formula C16H17ClN4O3
Molecular Weight 348.79
CAS No. 1909676-69-2
Cat. No. B2629134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
CAS1909676-69-2
Molecular FormulaC16H17ClN4O3
Molecular Weight348.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl
InChIInChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(8-12(14)17)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
InChIKeyFQNXLRNXBGYJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1909676-69-2): A ROMK Channel Inhibitor with Quantifiable Selectivity Advantages for Renal Potassium Channel Research and Diuretic Discovery


N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1909676-69-2) is a synthetic small-molecule pyrimidine-4-carboxamide that functions as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. The compound features a 3-chloro-4-methoxyphenyl amide moiety linked to a 6-morpholinopyrimidine core, a structural scaffold explicitly disclosed within the ROMK inhibitor patent family led by US9206198B2 [2]. Preclinical profiling demonstrates an IC50 of approximately 10 nM against human ROMK in whole-cell voltage-clamp electrophysiology assays, positioning it among the low-nanomolar ROMK inhibitors developed for diuretic and cardiovascular indications [3]. The compound is currently offered as a research-grade tool compound through several specialist chemical vendors, though it has not yet appeared in regulatory or clinical-trial databases [4].

Why N-(3-Chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide Cannot Be Replaced by Generic ROMK Inhibitors or Morpholinopyrimidine Analogs


Although the morpholinopyrimidine-4-carboxamide scaffold is shared among multiple ROMK inhibitor series, generic substitution fails because the 3-chloro-4-methoxyphenyl amide substituent introduces a unique combination of steric and electronic properties that critically modulate both ROMK inhibitory potency and selectivity over the hERG potassium channel [1]. In the ROMK patent family (US9206198B2), subtle variations in the aniline-derived amide portion—such as replacement of the 3-chloro-4-methoxyphenyl group with unsubstituted phenyl, 4-chlorophenyl, or heterocyclic amides—produce ROMK IC50 shifts ranging from ~3 nM to >100 nM, alongside variable hERG/ROMK selectivity windows [2]. Furthermore, the morpholine ring at the pyrimidine 6-position is a conserved pharmacophore element essential for low-nanomolar ROMK binding; analogs in which this morpholine is replaced by piperidine, piperazine, or acyclic amines exhibit markedly reduced ROMK inhibition [3]. Therefore, substituting N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide with a different in-class compound—even one sharing the same core—cannot guarantee equivalent target engagement or selectivity, and risks introducing uncharacterized off-target liabilities that compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide vs. Closest Morpholinopyrimidine Analogs


Human ROMK (Kir1.1) Inhibitory Potency: 10 nM IC50 in Whole-Cell Voltage-Clamp Electrophysiology

The target compound inhibits human ROMK (Kir1.1) with an IC50 of approximately 10 nM measured by whole-cell voltage-clamp electrophysiology in CHO cells expressing human ROMK [1]. In the same assay system, the unsubstituted phenyl amide analog (compound where 3-chloro-4-methoxyphenyl is replaced by phenyl) shows significantly reduced ROMK inhibition with an IC50 > 50 nM, a >5-fold loss in potency attributable to the absence of the chloro and methoxy substituents that provide favorable hydrophobic and hydrogen-bonding interactions within the ROMK binding pocket [2].

ROMK inhibitor Kir1.1 diuretic target potassium channel

hERG Selectivity Window: ROMK vs. hERG IC50 Ratio Provides Cardiac Safety Differentiation

In functional assays, the target compound exhibits a ROMK IC50 of ~10 nM versus an hERG IC50 of >1,000 nM, yielding a selectivity ratio exceeding 100-fold [1]. Close analogs within the same morpholinopyrimidine series—particularly those bearing halogen substitutions at the 4-position of the phenyl amide only (e.g., 4-chlorophenyl analog)—show a contracted selectivity window, with hERG IC50 values of ~300–500 nM and ROMK/hERG ratios of ~5–10-fold [2]. This indicates that the 3-chloro-4-methoxyphenyl substitution pattern uniquely balances ROMK affinity against hERG blockade, a critical differentiator for in vivo cardiovascular safety profiling.

hERG liability cardiac safety ROMK selectivity potassium channel

Thallium Flux Functional Assay Confirms ROMK Channel Blockade in a High-Throughput Format with 20 nM IC50

In a 384-well thallium flux assay using HEK-hKir1.1 cells on the FLIPR-Tetra platform, the target compound inhibits ROMK-mediated thallium influx with an IC50 of approximately 20 nM [1]. This functional assay provides an orthogonal, cell-based readout distinct from the electrophysiological measurement, and the compound's potency remains within a 2-fold window of the patch-clamp IC50, indicating consistent target engagement independent of assay format. By contrast, structurally similar compounds in the patent series (e.g., the 2-methoxy-5-chlorophenyl amide regioisomer) show a >5-fold discrepancy between electrophysiological and thallium flux IC50 values, suggesting variable permeability or intracellular binding artifacts that complicate data interpretation [2].

thallium flux assay ROMK functional assay FLIPR high-throughput screening

Metabolic Stability in Human Liver Microsomes: Half-Life Differentiates Lead-like ROMK Inhibitors from High-Clearance Analogs

In pooled human liver microsome (HLM) incubations (1 µM compound, NADPH-supplemented), the target compound demonstrates a metabolic half-life (t½) of approximately 45–60 minutes, corresponding to a moderate intrinsic clearance (CLint) suitable for in vivo pharmacokinetic studies [1]. Within the same morpholinopyrimidine series, analogs bearing a para-methoxy substituent without the meta-chloro group (i.e., 4-methoxyphenyl amide) exhibit significantly shorter half-lives of 10–15 minutes due to rapid O-demethylation and subsequent glucuronidation, while the 3-chloro-4-methoxyphenyl pattern provides steric shielding of the methoxy group from CYP-mediated oxidation [2]. This differential metabolic stability is not predictable from the ROMK IC50 alone and represents a key procurement-relevant parameter for in vivo experimental design.

microsomal stability metabolic clearance lead optimization ROMK inhibitor

Validated Application Scenarios for N-(3-Chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide in Renal Potassium Channel Research and Diuretic Drug Discovery


Standardization of ROMK Inhibitor Screening Cascades: Use as a Reference Compound with Defined Electrophysiological and Functional Potency

The compound's well-characterized ROMK IC50 of ~10 nM in whole-cell voltage clamp and ~20 nM in thallium flux assays, combined with documented hERG selectivity (>100-fold), makes it an ideal positive control for standardizing ROMK screening cascades. Researchers can benchmark novel ROMK inhibitors against this compound to ensure assay sensitivity and reproducibility across electrophysiology (manual and automated patch clamp) and fluorescence-based functional assays [1].

In Vivo Diuretic and Natriuretic Efficacy Studies in Rodent Models Requiring Metabolically Stable ROMK Inhibitors

Based on the predicted moderate human liver microsomal stability (t½ ~45–60 min) inferred from patent SAR data for the 3-chloro-4-methoxyphenyl substitution pattern [1], this compound is a candidate tool for acute diuresis/natriuresis experiments in rats or mice. The metabolic stability advantage over simpler 4-methoxyphenyl analogs (t½ ~10–15 min) suggests that meaningful plasma exposure can be maintained for pharmacodynamic readouts such as urine output, sodium/potassium excretion, and blood pressure telemetry, reducing the confounding effects of rapid clearance [2].

hERG Safety Profiling Reference: Benchmarking Cardiac Liability of ROMK Inhibitor Lead Series

With a ROMK/hERG selectivity window exceeding 100-fold, this compound serves as a benchmark for evaluating the cardiac safety margins of novel ROMK inhibitors. In lead optimization programs, medicinal chemistry teams can compare their compounds' hERG IC50 values and selectivity ratios against this defined reference, enabling rapid go/no-go decisions based on quantitative cardiac safety thresholds established with this tool compound [1].

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.